3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE
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Overview
Description
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE is an organic compound with a complex structure. It features a sulfonamide group, a phenoxy group, and a dimethylaminomethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonic acid with 3-(dimethylaminomethyl)-4-(4-methylthio)phenoxy . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the phenoxy group may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylsulfanyl-phenoxy)-benzenesulfonamide
- 3-Dimethylaminomethyl-benzenesulfonamide
- 4-(4-Methylsulfanyl-phenoxy)-benzenesulfonic acid
Uniqueness
3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
934301-71-0 |
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Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-18(2)11-12-10-15(23(17,19)20)8-9-16(12)21-13-4-6-14(22-3)7-5-13/h4-10H,11H2,1-3H3,(H2,17,19,20) |
InChI Key |
VCNSPGHSQPMCFF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC |
Appearance |
Solid powder |
Key on ui other cas no. |
934301-71-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Uk-390957, Uk 390957, Uk390957 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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